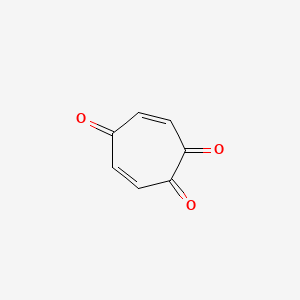

3,6-Cycloheptadiene-1,2,5-trione

Description

Structure

3D Structure

Properties

CAS No. |

56561-57-0 |

|---|---|

Molecular Formula |

C7H4O3 |

Molecular Weight |

136.10 g/mol |

IUPAC Name |

cyclohepta-3,6-diene-1,2,5-trione |

InChI |

InChI=1S/C7H4O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |

InChI Key |

SNVPKVKSGSWSRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Cycloheptadiene 1,2,5 Trione and Its Core Framework

Historical Syntheses of 3,6-Cycloheptadiene-1,2,5-trione

The initial forays into the synthesis of this trione (B1666649) were built upon the foundational chemistry of tropolones, which are aromatic seven-membered ring compounds.

The first reported synthesis of this compound is attributed to M. Hirama and S. Itô in 1975. While the specific details of their seminal work, published in Tetrahedron Letters, are not widely available in public databases, the general principles of troponoid chemistry suggest a pathway involving the oxidation of hydroxytropolone precursors. The oxidation of tropones and tropolones to α-hydroxytropolones is a well-established transformation in this field of chemistry. nih.gov These reactions often proceed through a halogenation step, followed by hydrolysis to introduce the hydroxyl group. It is plausible that an analogous oxidative strategy, potentially involving a multi-step process, was employed to convert a suitably substituted hydroxytropolone to the target 1,2,5-trione.

Modern Synthetic Strategies for this compound

Contemporary synthetic efforts have expanded to include a variety of strategies that offer alternative routes to the this compound core structure and its derivatives. These methods often provide greater flexibility and efficiency.

The formation of the seven-membered ring through cyclization reactions represents a significant approach to cycloheptadienone (B157435) structures. General methods for the synthesis of functionalized cycloheptadienones include the rhodium-catalyzed ring expansion of phenols with cyclopropenes. This modern technique allows for the construction of the seven-membered ring with a degree of control over the substitution pattern. Another contemporary cyclization method involves the platinum-catalyzed hydrative cyclization of 1,6-diynes, which can be adapted to form cyclic enone systems. While these methods have been successfully applied to the synthesis of related cycloheptadienone derivatives, specific examples detailing the direct synthesis of this compound through these cyclization pathways are not extensively documented in publicly accessible literature.

The oxidation of cycloheptatriene (B165957) and its derivatives serves as a direct and logical route to cycloheptadienones and related troponoid structures. The oxidation of the parent 1,3,5-cycloheptatriene to tropone (B1200060) using selenium dioxide is a classic example of this type of transformation. This established reactivity highlights the potential for accessing more highly oxidized systems like this compound from cycloheptatriene precursors. The photooxidation of aryl-substituted cycloheptatrienes has also been investigated, leading to the formation of tropylium (B1234903) salts under certain conditions. The application of specific oxidizing agents to appropriately substituted cycloheptatriene derivatives is a viable, though not extensively detailed, strategy for the synthesis of the target trione.

While silver-mediated radical reactions are a known class of transformations in organic synthesis, their specific application to the synthesis of this compound through the oxidation of cycloheptatriene derivatives is not well-documented in the available scientific literature. General studies on silver-mediated radical reactions and the use of silver salts in other catalytic processes, such as cyclopropanation, have been reported, but a direct and detailed protocol for the synthesis of the title compound using this methodology has not been found.

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is an area of interest for exploring the structure-activity relationships of this class of compounds. Modern synthetic methods, such as the rhodium/boron asymmetric catalytic system for the ring-expansion of phenols, have been developed for the synthesis of highly functionalized cycloheptadienones. However, specific methodologies for the direct functionalization of the pre-formed this compound ring system are not widely reported. The development of such methods would be crucial for accessing a broader range of derivatives for further study.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄O₃ |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 56561-57-0 |

Strategies for Introducing Halogen Substituents onto the this compound Scaffold

Direct experimental data on the halogenation of this compound is not extensively documented in publicly available literature. However, insights into potential synthetic strategies can be drawn from the reactivity of related compounds, such as cycloheptatriene, tropolones, and other α,β-unsaturated ketones.

The this compound molecule contains both α,β-unsaturated ketone moieties and a seven-membered ring system, which influence its reactivity towards halogenating agents. The presence of carbonyl groups deactivates the double bonds towards electrophilic attack, yet reactions can be driven under specific conditions.

Potential Halogenation Strategies:

Electrophilic Addition/Substitution: The reaction of cycloheptatriene with bromine is known to proceed via the addition of bromine to a double bond, forming a cyclic bromonium ion intermediate. A similar initial attack on the double bonds of this compound could be envisioned. Subsequent elimination of hydrogen bromide could lead to a halogenated product, potentially driven by the formation of a more stabilized conjugated system. The regioselectivity of such a reaction would be influenced by the electronic effects of the three carbonyl groups.

Analogy to Tropolone (B20159) Halogenation: Tropolone, another seven-membered ring compound with aromatic character, undergoes halogenation. For instance, the reaction of the cupric complex of tropolone with bromine yields the 5-bromo derivative. This suggests that metal-catalyzed halogenation could be a viable approach for introducing halogens onto the cycloheptadiene-1,2,5-trione framework.

Radical Halogenation: While less common for α,β-unsaturated systems, radical halogenation using reagents like N-bromosuccinimide (NBS) under appropriate initiation (e.g., UV light or a radical initiator) could potentially lead to allylic halogenation at the C4 or C7 positions.

Expected Reactivity and Challenges:

The electron-withdrawing nature of the three carbonyl groups would likely make the double bonds less nucleophilic than those in simple cycloalkenes. Therefore, harsher reaction conditions or more potent electrophilic halogenating agents might be required. Furthermore, the potential for multiple side reactions, including addition, substitution, and rearrangement, presents a significant synthetic challenge. The regiochemical outcome of any halogenation reaction would need to be carefully determined.

Synthesis of Oxime Derivatives of this compound

The formation of oximes from ketones is a well-established and general reaction in organic chemistry. ontosight.ai This transformation involves the condensation of a ketone with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a weak acid or base as a catalyst. ontosight.ai

The existence of oxime derivatives of this compound is confirmed in chemical databases. Specifically, This compound, 5-oxime and its acetylated form, This compound, 5-O-acetyloxime , have been reported. ontosight.aimdpi.com This indicates that the carbonyl group at the 5-position is susceptible to nucleophilic attack by hydroxylamine.

General Synthetic Approach:

The synthesis of this compound, 5-oxime would likely follow the general procedure for oxime formation. This involves reacting the parent trione with hydroxylamine hydrochloride in a suitable solvent, often with a base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl.

The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH functionality. The selectivity for the formation of the 5-oxime suggests that the C5 carbonyl group may be more reactive than the C1 and C2 carbonyls, which are part of a vicinal dicarbonyl system and an α,β-unsaturated ketone.

Table of Known Oxime Derivatives:

| Compound Name | Molecular Formula | Key Structural Feature |

| This compound, 5-oxime | C₇H₅NO₃ | Oxime group at the C5 position |

| This compound, 5-O-acetyloxime | C₉H₇NO₄ | O-acetylated oxime at the C5 position |

The formation of the O-acetyloxime derivative would typically be achieved by subsequent acetylation of the parent oxime using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

The synthesis of dioximes or trioximes has not been widely reported and would depend on the relative reactivity of the remaining carbonyl groups under the oximation conditions. The electronic and steric environment of each carbonyl group would play a crucial role in determining the feasibility and selectivity of further oximation reactions.

Electronic Structure and Aromaticity Considerations in 3,6 Cycloheptadiene 1,2,5 Trione

Conjugation and Planarity Aspects of the 3,6-Cycloheptadiene-1,2,5-trione Ring

For a molecule to be aromatic, its p-orbitals must form a continuous, uninterrupted cycle, and the ring must be planar to allow for effective overlap. In the case of this compound, the seven-membered ring contains two sp3-hybridized carbon atoms, which would disrupt the cyclic conjugation necessary for aromaticity. The parent molecule, cycloheptatriene (B165957), is itself not aromatic due to the presence of a methylene (B1212753) (-CH2-) group that prevents continuous delocalization around the ring. libretexts.org

However, the presence of three carbonyl groups in this compound introduces the possibility of contribution from dipolar resonance structures. In the related molecule tropone (B1200060) (2,4,6-cycloheptatrien-1-one), polarization of the carbonyl group can lead to a resonance form with a positive charge on the ring and a negative charge on the oxygen. This allows the seven-membered ring to approach the aromatic 6 π-electron configuration of the tropylium (B1234903) cation. mindat.org While this compound has a disrupted conjugated system in its ground state, the potential for electronic interactions involving the carbonyl groups is a key feature of its chemistry.

Electron Density Distribution and Dipole Moment Analysis in this compound

The electron density distribution in a molecule is a critical factor in determining its reactivity and physical properties. In non-benzenoid systems with heteroatoms, such as the oxygen atoms in the carbonyl groups of this compound, significant charge polarization is expected. The high electronegativity of oxygen draws electron density away from the carbon atoms of the carbonyl groups, creating partial positive charges on the carbons and partial negative charges on the oxygens.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄O₃ |

| Molecular Weight | 136.10 g/mol |

Note: Specific experimental data such as melting point, boiling point, and density for this compound are not consistently reported in publicly available databases. cdnsciencepub.com

Valence Isomerism and Tautomeric Equilibria Related to this compound

Valence isomers are isomers that differ in the arrangement of their valence electrons, leading to different bonding patterns. A well-known valence isomerization of the parent cycloheptatriene system is its equilibrium with bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). quora.com This equilibrium can be influenced by substituents on the ring. For this compound, the possibility of similar valence isomerism exists, although specific studies on this compound are lacking.

Tautomerism is a form of isomerism where isomers, known as tautomers, can readily interconvert, most commonly through the migration of a hydrogen atom. byjus.com For ketones, the most common form is keto-enol tautomerism, where a ketone isomerizes to an enol (a compound with a hydroxyl group attached to a double-bonded carbon). libretexts.orgmasterorganicchemistry.com

In this compound, the presence of α-hydrogens adjacent to the carbonyl groups allows for the possibility of forming various enol tautomers. The stability of these enol forms would be influenced by factors such as intramolecular hydrogen bonding and the potential for extended conjugation. libretexts.org For instance, the enolization of a β-dicarbonyl system is often favorable due to the formation of a stable six-membered ring through intramolecular hydrogen bonding and a conjugated system. libretexts.org While specific tautomeric equilibria for this compound have not been detailed in the literature, the principles of keto-enol tautomerism suggest that it could exist in equilibrium with one or more enolic forms. byjus.commasterorganicchemistry.com

Chemical Reactivity and Reaction Mechanisms of 3,6 Cycloheptadiene 1,2,5 Trione

Pericyclic Reactions of 3,6-Cycloheptadiene-1,2,5-trione

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of this compound and its derivatives.

Diels-Alder Cycloadditions Involving this compound as a Diene or Dienophile.smolecule.com

The conjugated diene system within the this compound structure allows it to participate as a diene in Diels-Alder reactions. smolecule.com This reactivity is instrumental in the synthesis of more complex cyclic frameworks. For instance, the reaction of this compound with dienophiles leads to the formation of bicyclic adducts.

Conversely, the electron-withdrawing nature of the carbonyl groups can activate the double bonds, enabling the compound to act as a dienophile in reactions with electron-rich dienes. This dual reactivity underscores its versatility as a building block in organic synthesis.

Stereo- and Regioselectivity in Cycloaddition Reactions of this compound Derivatives.acs.org

The stereochemistry and regiochemistry of cycloaddition reactions involving derivatives of this compound are influenced by both steric and electronic factors. In the Diels-Alder addition of cyclopentadiene (B3395910) to this compound 5-(O-acetyloxime), a 70% syn selectivity is observed. acs.org This preference for syn addition can be attributed to steric effects that favor the approach of the dienophile from the less hindered face of the diene. acs.org

Furthermore, the regioselectivity of these reactions, meaning the orientation of the reactants in the product, is also a critical aspect. For example, in reactions with unsymmetrical dienes or dienophiles, the substitution pattern on the this compound ring directs the incoming reactant to a specific position. This control over the regio- and stereochemical outcome is crucial for the targeted synthesis of complex molecules.

| Reactant | Product(s) | Selectivity | Reference |

| This compound 5-(O-acetyloxime) and cyclopentadiene | Syn-adduct | 70% syn selectivity | acs.org |

Electrophilic and Nucleophilic Reactions of this compound

The presence of multiple carbonyl groups and a conjugated system makes this compound susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Attack on Carbonyl Centers of this compound.smolecule.comacs.org

The carbonyl carbons in this compound are electrophilic and readily undergo attack by nucleophiles. masterorganicchemistry.commsu.edu This reactivity is fundamental to many of its transformations. The addition of a nucleophile to one of the carbonyl groups leads to a tetrahedral intermediate, which can then undergo further reactions. masterorganicchemistry.com The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.com

A significant application of this reactivity is in the synthesis of tropolone (B20159) derivatives. The oxidation of 5-hydroxytropolone (B104220) can yield this compound. vdoc.pub

Electrophilic Aromatic Substitution on this compound Derivatives.acs.org

While this compound itself is not aromatic, its derivatives, particularly those that can be converted to aromatic systems like tropolones, can undergo reactions analogous to electrophilic aromatic substitution. msu.edu The existing substituents on the ring direct the position of the incoming electrophile. youtube.comyoutube.com For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions. youtube.com This principle is crucial in the synthesis of specifically substituted tropolone rings from precursors related to this compound. acs.org

Formation of Acetals from this compound.

The carbonyl groups of this compound can react with alcohols in the presence of an acid catalyst to form acetals. youtube.comlibretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The formation of acetals is a reversible process, and the equilibrium can be driven towards the product by removing water. youtube.com This reaction is a common strategy for protecting carbonyl groups during multi-step syntheses. masterorganicchemistry.com Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org A series of proton transfer steps and the elimination of a water molecule, followed by the attack of a second alcohol molecule, leads to the final acetal (B89532) product. libretexts.org

Redox Chemistry of this compound

The redox behavior of this compound is a critical aspect of its chemical reactivity, influencing its stability and potential for synthetic transformations. The presence of multiple carbonyl groups and conjugated double bonds within the seven-membered ring suggests a rich and complex electrochemistry.

Electrochemical Generation and Characterization of Radical Anions Derived from this compound

While direct experimental studies on the electrochemical generation of radical anions from this compound are not extensively documented in the literature, the behavior of analogous cyclic polyketones and dienones provides a strong basis for predicting its properties. The electrochemical reduction of this trione (B1666649) is expected to proceed stepwise, with the initial formation of a radical anion through the acceptance of a single electron.

The generation of the radical anion can be achieved using various electrochemical techniques, with cyclic voltammetry (CV) being a primary tool for its investigation. In a typical CV experiment, a solution of this compound in a suitable aprotic solvent with a supporting electrolyte would be subjected to a scanning potential. The resulting voltammogram would be expected to show one or more reversible or quasi-reversible reduction peaks, corresponding to the formation of the radical anion and potentially a dianion at more negative potentials.

The stability and electronic structure of the generated radical anion can be further probed using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The EPR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule, revealing the extent of delocalization over the carbonyl groups and the conjugated π-system. The hyperfine coupling constants observed in the EPR spectrum would indicate the interaction of the unpaired electron with the magnetic nuclei (¹H) within the radical anion. For instance, studies on the radical anions of dibenzo[a,d]cycloheptene derivatives have shown how the conformation of the seven-membered ring affects the proton coupling constants. vaia.com

Table 1: Expected Electrochemical and Spectroscopic Data for the Radical Anion of this compound (by analogy)

| Parameter | Expected Observation/Value | Technique | Significance |

| Reduction Potential (E₁/₂) | A quasi-reversible wave in the range of -1.0 to -2.0 V (vs. SCE) in aprotic solvents like DMF or acetonitrile. utexas.edu | Cyclic Voltammetry (CV) | Indicates the ease of formation of the radical anion. The reversibility of the wave provides information on the stability of the radical anion. |

| Peak Current (iₚ) | Proportional to the square root of the scan rate (ν¹/²), following the Randles-Sevcik equation. | Cyclic Voltammetry (CV) | Confirms a diffusion-controlled electrochemical process. |

| g-factor | Close to the free electron value (~2.0023), with slight deviations due to spin-orbit coupling. nih.gov | EPR Spectroscopy | A fundamental property of the radical, confirming its paramagnetic nature. |

| Hyperfine Coupling Constants (aH) | Multiple couplings to the different sets of protons in the molecule, reflecting the spin density distribution. vaia.com | EPR Spectroscopy | Provides detailed insight into the electronic structure and delocalization of the unpaired electron. |

The electrochemical investigation of related cyclohexa-2,5-dien-1-ones bearing a trichloromethyl group has demonstrated that two-electron reductive elimination can occur, leading to the formation of a carbene and subsequent ring expansion. researchgate.net This suggests that under certain conditions, the electrochemical reduction of this compound could also initiate complex rearrangements.

Rearrangement and Ring Contraction Reactions of this compound

The strained seven-membered ring of this compound, combined with the presence of multiple carbonyl groups, makes it susceptible to various rearrangement reactions, particularly those leading to ring contraction. A key reaction in this context is the Favorskii rearrangement.

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that results in a rearranged carboxylic acid derivative. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement provides a powerful method for ring contraction. wikipedia.orgkharagpurcollege.ac.in Although this compound itself is not an α-halo ketone, its derivatives, which can be synthesized from the parent trione, would be expected to undergo this transformation.

The generalized mechanism for the Favorskii rearrangement of a cyclic α-halo ketone involves the following key steps:

Formation of an enolate on the side of the ketone opposite to the halogen atom. wikipedia.org

Intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, leading to the formation of a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org

Nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone. wikipedia.org

Ring opening of the cyclopropanone intermediate to form a more stable carbanion, followed by protonation to yield the ring-contracted carboxylic acid or its derivative. kharagpurcollege.ac.in

A photo-Favorskii rearrangement is also a known process, where photochemical activation initiates the rearrangement. Studies on the photo-Favorskii ring contraction of hydroxybenzocycloalkanonyl esters have shown that the efficiency of the reaction is dependent on the ring size, with seven- and eight-membered rings undergoing highly efficient rearrangement. nih.gov This suggests that a photochemically induced ring contraction of a suitable derivative of this compound could be a viable synthetic route to functionalized cyclohexene (B86901) derivatives.

Reactions of this compound with Specific Reagents

Reactions with Diazomethane (B1218177) and Related Compounds (by analogy to vicinal triones)

The reaction of this compound with diazomethane is expected to be complex due to the presence of three carbonyl groups, two of which are in a vicinal relationship. By analogy with other cyclic vicinal triones, several reaction pathways are possible. researchgate.net

Research on the reaction of diazomethane with 5,5-dimethylcyclohexane-1,2,3-trione has shown the formation of various products, including:

Oxiranes: Formed by C,O-insertion with the loss of nitrogen. researchgate.net

Diazoaldols: Resulting from nucleophilic addition of diazomethane to a carbonyl group. researchgate.net

Ring-enlargement products: Formed via C,C-insertion with the loss of nitrogen, a process related to the Wolff rearrangement. masterorganicchemistry.comyoutube.com

Dioxoles: Arising from redox reactions. researchgate.net

The nucleophilic carbon of diazomethane can attack one of the electrophilic carbonyl carbons of the trione. masterorganicchemistry.com For this compound, the initial attack would likely occur at one of the vicinal carbonyls (C1 or C2) or the isolated carbonyl at C5. The subsequent reaction pathway would depend on the stability of the intermediates and the reaction conditions. The formation of a diazoketone intermediate, a precursor to the Wolff rearrangement, is a plausible outcome following the reaction with an acid chloride derivative of a related dicarboxylic acid. masterorganicchemistry.com The reaction with diazomethane can also lead to the methylation of acidic protons if any are present in the substrate or formed during the reaction. youtube.com

Table 2: Potential Products from the Reaction of this compound with Diazomethane (by analogy)

| Product Type | Proposed Mechanism | Potential Structure |

| Epoxide | Nucleophilic attack followed by intramolecular displacement of N₂. | An epoxide fused to the seven-membered ring. |

| Ring-Expanded Ketone | Formation of a diazoketone followed by Wolff rearrangement. | A cyclooctadiene-trione derivative. |

| Diazoalkanol | Nucleophilic addition of diazomethane to a carbonyl group. | A hydroxy-diazo derivative of the cycloheptadienone (B157435). |

Photochemical Transformations of this compound (by analogy to related cyclic dienones)

The photochemistry of this compound is anticipated to be rich and varied, drawing parallels with the behavior of other cyclic dienones and polyenones. The presence of both a dienone system and an additional isolated ketone functionality provides multiple chromophores that can be excited by UV light, leading to a range of potential transformations.

One of the most common photochemical reactions of cyclic dienones is the [2+2] photocycloaddition . wikipedia.org This reaction can occur intramolecularly, between the two double bonds of the diene system, or intermolecularly with another alkene. The intramolecular [2+2] cycloaddition would lead to the formation of a bicyclic system containing a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions are often high. nih.gov The reaction proceeds through the formation of a diradical intermediate upon photoexcitation. wikipedia.org

Another important photochemical process for cyclic dienones is the dienone-phenol rearrangement . wikipedia.orgpw.livewikiwand.com This rearrangement typically occurs in cross-conjugated cyclohexadienones, leading to the formation of a phenol (B47542). While this compound is a linearly conjugated dienone within a seven-membered ring, analogous skeletal rearrangements leading to aromatic or other stable systems are conceivable. The mechanism involves the formation of a bicyclic intermediate, which then rearranges. pw.live

Furthermore, the photolysis of cyclic vicinal triones, such as indane-1,2,3-trione, has been shown to involve α-cleavage as a primary process, followed by the loss of carbon monoxide. rsc.orgrsc.org This suggests that irradiation of this compound could lead to decarbonylation and the formation of novel carbocyclic or heterocyclic structures.

Table 3: Potential Photochemical Transformations of this compound (by analogy)

| Transformation Type | Key Intermediate | Potential Product(s) |

| Intramolecular [2+2] Cycloaddition | Diradical | Bicyclo[3.2.0]heptane derivative |

| Dienone-Phenol Type Rearrangement | Bicyclic photoproduct | Substituted aromatic compounds |

| α-Cleavage/Decarbonylation | Acyl-alkyl diradical | Ring-contracted or rearranged products |

Computational and Theoretical Investigations of 3,6 Cycloheptadiene 1,2,5 Trione

Density Functional Theory (DFT) Calculations on 3,6-Cycloheptadiene-1,2,5-trione Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to determine its ground-state properties. The process begins with geometry optimization, where the most stable three-dimensional arrangement of atoms (the lowest energy conformation) is found. Due to the flexible seven-membered ring, multiple conformers may exist, and DFT can identify the most stable ones.

These calculations yield crucial information about the electronic structure, including the distribution of electron density, which highlights electron-rich and electron-poor regions of the molecule. This is visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (typically around the oxygen atoms of the carbonyl groups) indicate likely sites for electrophilic attack, and regions of positive potential suggest sites for nucleophilic attack. In studies of similar cyclic ketones, like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT methods such as B3LYP with a 6-31+G(d,p) basis set have been successfully used to optimize molecular geometry and analyze electronic properties. nih.gov

The results of these calculations provide a fundamental understanding of the molecule's inherent stability, bond lengths, bond angles, and the partial charges on each atom.

Molecular Orbital Analysis of this compound (HOMO-LUMO Gaps, etc.)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net For this compound, the presence of conjugated double bonds and carbonyl groups is expected to influence these orbital energies significantly.

Conceptual Molecular Orbital Data for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. The π-bonds of the diene system would contribute significantly. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. The π* orbitals of the carbonyl groups are expected to be major contributors. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap would suggest higher reactivity, potentially in cycloaddition or reduction reactions. |

Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is an essential tool for mapping the potential energy surface of a chemical reaction. For transformations involving this compound, such as nucleophilic additions to the carbonyl groups or cycloaddition reactions across the diene system, DFT calculations can be used to model the entire reaction pathway.

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. Theoretical studies on 1,3-dipolar cycloadditions, for example, have successfully used DFT to rationalize experimental outcomes by comparing the activation energies of different possible pathways. semanticscholar.org

By modeling various potential pathways for a given transformation of this compound, researchers could predict the most likely product and understand the factors controlling regioselectivity and stereoselectivity.

Illustrative Reaction Coordinate Modeling for a Hypothetical Transformation

| Species | Description | Relative Energy (Conceptual) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 kcal/mol (Reference) |

| Transition State (TS) | Highest energy structure along the reaction path | +ΔG‡ (Activation Energy) |

| Intermediate | A stable species formed during the reaction | Variable |

| Products | Final molecules formed after the reaction | ΔGrxn (Reaction Free Energy) |

Prediction of Spectroscopic Signatures for Mechanistic Insights (e.g., ESR for radical species)

Theoretical calculations can predict various spectroscopic properties, providing a powerful link between theory and experiment. For instance, vibrational frequencies (IR, Raman) and NMR chemical shifts can be calculated to aid in structural elucidation.

Furthermore, for reactions that may proceed through radical intermediates, Electron Spin Resonance (ESR) spectroscopy is a key characterization technique. The formation of a radical anion of this compound, for example, could occur via single-electron transfer. Computational methods can predict the ESR parameters for such a species, including the g-value and hyperfine coupling constants (hfcs) between the unpaired electron and magnetic nuclei (like ¹H and ¹³C). Comparing these predicted parameters with experimental ESR spectra can provide definitive evidence for the presence and structure of a radical intermediate, offering deep mechanistic insight. While ESR imaging is often applied in biological systems to track radical distribution, the underlying principles of predicting spectral parameters are rooted in computational chemistry. nih.gov

Studies of Stereoelectronic Effects in this compound and its Derivatives

Stereoelectronic effects arise from the geometric constraints on the interactions between orbitals. In cyclic systems, these effects can dictate conformation and profoundly influence reactivity. The seven-membered ring of this compound is non-planar and conformationally flexible, making it a prime candidate for such analyses.

Computational studies on other seven-membered rings have demonstrated that stereoselectivity in reactions is often governed by strong conformational preferences that minimize unfavorable transannular interactions (steric clashes across the ring). nih.govnih.gov For this compound, stereoelectronic effects could influence the facial selectivity of nucleophilic attack on the carbonyl carbons. For example, the orientation of σ-bonds adjacent to the π-system of the carbonyl groups can stabilize or destabilize the approach of a nucleophile from a particular face. In studies of cyclohexenones, such effects have been shown to be critical in determining reaction outcomes. pitt.edu A detailed computational analysis would involve mapping the conformational landscape and analyzing the key orbital interactions (e.g., hyperconjugation between σ and π* orbitals) that govern the molecule's preferred shape and reactive encounters.

Synthesis and Reactivity of Functionalized 3,6 Cycloheptadiene 1,2,5 Trione Analogues and Derivatives

Design and Synthesis of Substituted 3,6-Cycloheptadiene-1,2,5-trione Analogs

The synthesis of the this compound core structure and its substituted analogs presents a significant synthetic challenge. Direct methods for the construction of this specific trione (B1666649) are not extensively documented in the literature. However, strategies for the synthesis of related cycloheptadienone (B157435) frameworks can be adapted and extended to access this class of compounds. A promising approach involves the ring expansion of appropriately substituted aromatic precursors.

One such advanced method is the rhodium/boron-catalyzed ring expansion of phenols with cyclopropenes. nih.govresearchgate.net This methodology allows for the synthesis of highly functionalized cycloheptadienones with excellent chemo- and regioselectivity under mild, neutral conditions. nih.gov The process, characterized by its low catalyst loading and atom economy, involves the formal insertion of a single carbon atom into the phenolic ring. nih.gov

The general transformation can be represented as follows:

Reaction Scheme for the Rhodium/Boron-Catalyzed Synthesis of Functionalized Cycloheptadienones from Phenols and Cyclopropenes. nih.govresearchgate.net

To apply this methodology for the synthesis of this compound analogs, a starting phenol (B47542) bearing appropriate substituents would be required. For instance, a phenol with electron-withdrawing groups at specific positions could be envisaged to facilitate subsequent oxidation to the desired trione. The substituents on the cyclopropene (B1174273) would also be incorporated into the final cycloheptadienone ring, offering a route to a variety of substituted analogs.

An alternative strategy involves the acid-catalyzed rearrangement of bicyclo[3.2.0]heptanone derivatives. researchgate.net For example, bicyclo[3.2.0]hept-2-en-7-one has been shown to isomerize to protonated cyclohepta-2,4-dienone in the presence of strong acids like fluorosulfonic acid (FSO₃H). researchgate.net By starting with a suitably functionalized bicyclic ketone, this ring expansion could potentially provide access to the cycloheptadienone core, which could then be further oxidized to the trione.

The following table summarizes potential synthetic routes to substituted cycloheptadienone precursors:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Substituted Phenols | Cyclopropenes, Rh₂(esp)₂, B(C₆F₅)₃, Toluene | Functionalized Cycloheptadienones | nih.govresearchgate.net |

| Bicyclo[3.2.0]hept-2-en-7-one | FSO₃H or 96% H₂SO₄ | Protonated Cyclohepta-2,4-dienone | researchgate.net |

Influence of Substituents on the Reactivity and Selectivity of this compound Derivatives

The reactivity and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the seven-membered ring. These substituents can modulate the electronic properties of the conjugated system, affecting both nucleophilic and electrophilic attacks, as well as pericyclic reactions.

Electronic Effects of Substituents:

Electron-withdrawing groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are expected to decrease the electron density of the ring system. This would render the carbonyl carbons more electrophilic and susceptible to nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, electron-withdrawing cyano groups have been shown to significantly enhance reactivity. nih.gov A similar effect can be anticipated for the this compound system.

Electron-donating groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups would increase the electron density of the ring. This would enhance the nucleophilicity of the double bonds, making them more reactive towards electrophiles.

Steric Effects of Substituents:

The size and position of substituents can also play a crucial role in directing the regioselectivity of reactions. Bulky substituents can hinder the approach of reagents to certain positions on the ring, leading to a preference for attack at less sterically crowded sites.

Influence on Photochemical Reactivity:

It has been observed that 3,5-cycloheptadienones, upon irradiation, undergo cleavage to carbon monoxide and 1,3,5-hexatriene (B1211904) derivatives, rather than the valence tautomerization to bicyclo[3.2.0]heptenes that is characteristic of other conjugated cycloheptadienes. acs.org This distinct photochemical behavior is likely to be a feature of the this compound system as well. The presence of substituents could influence the efficiency and pathway of this photochemical cleavage.

The following table provides a qualitative prediction of the influence of different substituent types on the reactivity of the this compound core:

| Substituent Type | Effect on Ring Electron Density | Predicted Influence on Reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased | Increased susceptibility to nucleophilic attack at carbonyl carbons. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increased | Increased reactivity of C=C double bonds towards electrophiles. |

| Bulky Groups (e.g., -t-Bu) | No significant electronic effect | Steric hindrance may direct incoming reagents to less hindered positions. |

Heterocyclic Derivatives Incorporating the this compound Motif (e.g., cycloheptafurans)

The this compound framework, or its synthetic precursors like tropones, can serve as versatile building blocks for the construction of various heterocyclic derivatives. Cycloaddition reactions are particularly powerful in this context, allowing for the formation of fused and spirocyclic systems.

A prominent example is the synthesis of cyclohepta[b]furan-2-ones from the reaction of tropones with enals in the presence of N-heterocyclic carbene (NHC) catalysts. researchgate.net Tropones, which are seven-membered aromatic rings with a carbonyl group, are structurally related to the cycloheptadienone core and are known to be excellent partners in cycloaddition reactions. researchgate.netnih.gov

The general scheme for the synthesis of cyclohepta[b]furan-2-one is as follows:

![Synthesis of cyclohepta[b]furan-2-one](https://i.imgur.com/2s4cK9g.png)

Synthesis of cyclohepta[b]furan-2-one from the reaction of tropone (B1200060) and an enal catalyzed by an N-heterocyclic carbene. researchgate.net

Furthermore, nickel-catalyzed cycloadditions of diynes to tropones have been shown to produce [5-6-7] fused tricyclic products through an 8π insertion of the tropone. nih.gov This highlights the versatility of the tropone system in constructing complex polycyclic frameworks.

By analogy, it is conceivable that this compound and its derivatives could participate in similar cycloaddition reactions. The dicarbonyl functionality could offer unique reactivity and selectivity in these transformations, potentially leading to novel heterocyclic structures. For instance, [3+2] cycloaddition reactions with in situ generated heteroaromatic N-ylides could provide access to complex polyheterocyclic compounds. mdpi.com

The synthesis of heterocyclic compounds from cyclopropenones also provides a template for potential reactions of the cycloheptadienone trione system. nih.govrsc.org Cyclopropenones are known to react with a variety of reagents to form a wide range of heterocycles. nih.govrsc.org

The following table outlines some potential cycloaddition strategies for the synthesis of heterocyclic derivatives from tropone, a related precursor:

| Reaction Type | Reactants | Catalyst/Conditions | Heterocyclic Product | Reference |

| [6+4] Cycloaddition | Tropone, Cyclopentadiene (B3395910) | Quantum mechanical studies | Ambimodal products | nih.gov |

| Apparent Enone Cycloaddition | Tropone, Diynes | Ni/N-heterocyclic carbene | [5-6-7] Fused tricyclic products | nih.gov |

| Annulation | Tropone, Enals | N-heterocyclic carbene | Cyclohepta[b]furan-2-one | researchgate.net |

Applications of 3,6 Cycloheptadiene 1,2,5 Trione in Advanced Synthesis and Materials Science

3,6-Cycloheptadiene-1,2,5-trione as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of functional groups within this compound makes it a highly valuable synthon for the assembly of intricate organic molecules. Its ability to participate in a variety of chemical transformations allows for the efficient construction of diverse and complex scaffolds.

The seven-membered carbocyclic core is a recurring motif in a number of biologically active natural products. The synthesis of such complex molecules often relies on the use of appropriately functionalized cycloheptadiene precursors. For instance, strategies have been developed for the synthesis of the potent antiangiogenic marine steroid, cortistatin A, and alkaloids belonging to the Lycopodium family, which utilize cycloheptadiene intermediates. The presence of multiple carbonyl groups in this compound offers reactive handles that can be strategically manipulated to introduce the necessary functional complexity found in these natural products.

The inherent reactivity of the dicarbonyl and enone functionalities allows for a range of transformations, including selective reductions, nucleophilic additions, and rearrangements, which are crucial steps in the elaboration of a simple starting material into a complex natural product. The diene system also allows for cycloaddition reactions, further expanding its synthetic utility.

Table 1: Examples of Natural Product Classes with Seven-Membered Rings

| Natural Product Class | Notable Biological Activity | Potential Synthetic Precursor |

| Cortistatins | Antiangiogenic | Functionalized Cycloheptadienes |

| Lycopodium Alkaloids | Neurotrophic Factor Upregulation | Functionalized Cycloheptadienes |

This table presents classes of natural products where cycloheptadiene precursors are relevant, highlighting the potential of this compound as a starting material.

The construction of polycyclic aromatic systems is a significant focus in organic synthesis due to their prevalence in materials science and medicinal chemistry. Annulation reactions, which involve the formation of a new ring onto a pre-existing scaffold, are a powerful tool for this purpose. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. nih.gov The electrophilic nature of the α,β-unsaturated ketone system in this compound makes it a suitable candidate for Michael additions, which could be the initial step in an annulation sequence.

Furthermore, ring expansion reactions provide a means to access larger ring systems from more readily available smaller rings. For example, the one-carbon ring expansion of aromatic systems has been explored for the synthesis of substituted cycloheptatrienes. rsc.org The strained seven-membered ring of this compound itself could potentially undergo rearrangement and expansion under specific reaction conditions, providing a pathway to even larger and more complex polycyclic frameworks. The strategic application of such reactions could enable the synthesis of novel polycyclic arenes with unique electronic and structural properties.

Potential in Materials Science Applications of this compound

The rich chemical functionality of this compound suggests its potential as a building block for the development of new organic materials with tailored properties.

The creation of novel polymers with specific functionalities is a cornerstone of modern materials science. The multi-functional nature of this compound allows for its incorporation into polymeric structures through various mechanisms. The carbonyl groups can participate in condensation reactions with appropriate difunctional monomers to form polyesters or polyamides. Alternatively, the diene system can undergo polymerization through cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of polymers with a rigid, cyclic backbone. The incorporation of the cycloheptadiene-trione unit into a polymer chain could impart unique thermal, mechanical, and electronic properties to the resulting material.

The development of organic materials for optoelectronic devices and chemical sensors is a rapidly growing field. Molecules with extended π-conjugated systems often exhibit interesting photophysical properties that can be exploited in these applications. While this compound itself has a limited conjugated system, it can serve as a scaffold for the synthesis of derivatives with more extensive π-conjugation. For example, condensation reactions at the carbonyl groups with aromatic amines or other chromophoric units could lead to the formation of dyes and pigments with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the electron-deficient nature of the trione (B1666649) ring system could make its derivatives suitable for use as chemical sensors. The interaction of the trione or its derivatives with specific analytes could lead to a measurable change in their optical or electronic properties, such as a shift in fluorescence emission or a change in conductivity. This principle is the basis for many chemical sensors.

Coordination Chemistry of this compound and its Derivatives

The presence of multiple potential coordination sites—the three carbonyl oxygen atoms and the π-system of the diene—makes this compound a potentially versatile ligand in coordination chemistry. The carbonyl groups can act as Lewis basic sites, coordinating to a variety of metal ions. The 1,2-dicarbonyl moiety, in particular, can act as a bidentate chelating ligand, forming stable five-membered rings with metal centers.

The diene system can also participate in π-coordination with transition metals. The interaction of the π-orbitals of the diene with the d-orbitals of a metal can lead to the formation of stable organometallic complexes. The specific coordination mode would depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. The ability of this compound to act as a multidentate ligand could lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and catalytic properties.

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Ligand Type | Potential Metal Partners |

| Carbonyl Oxygen(s) | Monodentate or Bidentate (Chelating) | Transition Metals, Lanthanides |

| Diene π-System | π-Ligand | Transition Metals |

| Combination of Carbonyl and Diene | Multidentate | Transition Metals |

This table outlines the potential ways in which this compound can coordinate to metal centers, suggesting its versatility as a ligand.

Formation of Organometallic Complexes with this compound Ligands

No published research was found detailing the formation of organometallic complexes using this compound as a ligand. Theoretical considerations suggest that the carbonyl oxygens and the diene π-system are potential coordination sites, but experimental evidence is absent from the available literature.

Catalytic Applications of Metal Complexes Derived from this compound

In the absence of any reported organometallic complexes of this compound, there is consequently no information available regarding their catalytic applications. The potential for such complexes to act as catalysts in various chemical transformations remains an unexplored area of research.

Concluding Remarks and Future Research Avenues in 3,6 Cycloheptadiene 1,2,5 Trione Chemistry

Summary of Key Research Findings on 3,6-Cycloheptadiene-1,2,5-trione

Research into this compound has thus far established its fundamental chemical identity and hinted at its synthetic accessibility and reactivity. The compound is identified by its molecular formula, C₇H₄O₃, and its CAS number, 56561-57-0.

One of the key documented synthetic routes to this trione (B1666649) involves the oxidation of 5-hydroxytropolone (B104220). mdpi.com This transformation provides a direct method to access the cycloheptadiene trione core structure. While detailed physical properties such as precise melting and boiling points are not widely documented in readily available literature, its molecular weight and basic structural formula are well-established.

In terms of reactivity, studies on derivatives of this compound have provided valuable insights. For instance, the Diels-Alder reaction of this compound 5-(O-acetyloxime) with cyclopentadiene (B3395910) has been reported, demonstrating the potential of the diene system within the molecule to participate in cycloaddition reactions. researchgate.net This suggests that the parent trione could also serve as a diene in such reactions, opening up pathways to more complex molecular architectures. Furthermore, the presence of multiple carbonyl groups suggests a rich chemistry involving nucleophilic additions and potential for the formation of radical anions.

Unexplored Reactivity and Synthetic Opportunities for this compound

The unique arrangement of carbonyl groups and double bonds in this compound presents a landscape of unexplored reactivity. The presence of both a conjugated diene system and multiple ketone functionalities within a seven-membered ring suggests several avenues for further investigation:

Pericyclic Reactions: Beyond the suggested Diels-Alder reactivity, the potential for other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, remains largely unexplored. The specific stereochemical outcomes of these reactions could be of significant interest.

Nucleophilic Addition Reactions: A systematic study of nucleophilic additions to the three distinct carbonyl groups could reveal interesting selectivity patterns. The influence of the ring's conformation and the electronic effects of the other functional groups on the regioselectivity of such additions is a key area for future research.

Photochemistry: The conjugated system of the trione is a chromophore, suggesting that photochemical reactions could lead to novel molecular transformations, such as intramolecular [2+2] cycloadditions or rearrangements.

New Synthetic Routes: While the oxidation of 5-hydroxytropolone is a known route, the development of alternative and more versatile synthetic methodologies would be highly beneficial. This could include strategies based on the ring-expansion of functionalized cyclohexanes or the cyclization of acyclic precursors.

Advancements in Computational Methods for this compound Studies

Modern computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound, especially where experimental data is scarce. Future computational studies could focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the seven-membered ring would provide crucial insights into its ground-state geometry and the energy barriers between different conformations. This is fundamental to understanding its reactivity.

Electronic Structure and Aromaticity: Detailed calculations of the electronic structure, including molecular orbital analysis and aromaticity indices, could clarify the extent of electronic delocalization and the nature of this non-benzenoid system.

Reaction Mechanisms: Computational modeling of potential reaction pathways, such as Diels-Alder reactions or nucleophilic additions, can predict transition state geometries, activation energies, and the stereochemical outcomes of these reactions. This would be invaluable for guiding future experimental work.

Spectroscopic Prediction: The prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, through computational methods would aid in the characterization of the compound and its reaction products, especially given the current lack of extensive experimental spectra.

Emerging Applications and Interdisciplinary Research with this compound

While specific applications for this compound have yet to be established, its unique structure suggests potential in several interdisciplinary research areas:

Medicinal Chemistry: The cycloheptane (B1346806) ring is a scaffold found in some natural products with biological activity. The trione functionality offers multiple points for derivatization, allowing for the synthesis of a library of compounds for biological screening. The potential for these derivatives to interact with biological targets is an area ripe for exploration.

Materials Science: The conjugated system and the presence of polar carbonyl groups could impart interesting electronic and optical properties. Derivatives of this trione could be investigated as building blocks for novel organic materials, such as organic semiconductors or nonlinear optical materials.

Coordination Chemistry: The carbonyl groups could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The specific geometry of the trione could lead to novel network topologies with potential applications in catalysis or gas storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.